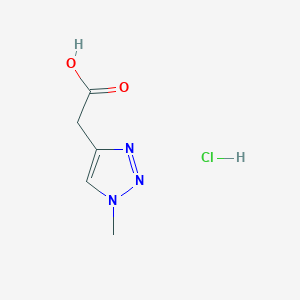

2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” is a chemical compound that features a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of the 1,2,3-triazole family, which is known for its versatile applications in various fields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which involves the construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of the compound can be confirmed by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the IR absorption spectra of similar compounds show two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Sustainable Synthesis Methods

- Efficient Synthesis in Flow Conditions : A novel, metal-free process for synthesizing triazoles, including 2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl, using continuous flow conditions has been developed. This method is environmentally friendly due to the avoidance of chromatography and isolation steps, providing higher yields compared to batch synthesis and allowing safe handling of energetic intermediates (Tortoioli et al., 2020).

Pharmaceutical Research

- Synthesis of Lanthanide Chelates : Research on polymethylated DOTA ligands has led to the synthesis of lanthanide chelates, which are derivatives of ligands like this compound. These chelates could potentially be used for magnetic resonance thermometric imaging (Ranganathan et al., 2002).

Material Science

- Corrosion Inhibition : The use of triazole derivatives for corrosion inhibition in acidic media has been studied. These derivatives show promising efficiency in protecting materials like mild steel from corrosion, demonstrating significant potential in industrial applications (Lagrenée et al., 2002).

Chemical Synthesis

- Novel Silver Complexes in Chemotherapy : Silver complexes made from ester derivatives of bis(pyrazol-1-yl)acetate ligands, which include triazole derivatives, have shown significant in vitro antitumor activity. These complexes were found to be effective against small-cell lung carcinoma (SCLC) cells, highlighting their potential in cancer treatment (Pellei et al., 2023).

Future Directions

The future directions for “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” could involve exploring its potential applications in various fields, given the versatile nature of the 1,2,3-triazole family . Additionally, further optimization of the synthesis process could be explored to improve yield and selectivity .

Mechanism of Action

Target of Action

Related compounds, such as 1,2,3-triazole derivatives, have been reported to interact with various biological targets, including tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .

Mode of Action

This suggests that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride might interact with its targets, leading to changes in cellular processes such as cell division .

Biochemical Pathways

Given the potential interaction with tubulin, it could be inferred that the compound may affect the microtubule dynamics and associated cellular processes, such as cell division and intracellular transport .

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to cell death in certain contexts .

properties

IUPAC Name |

2-(1-methyltriazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-3-4(6-7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENARMVLEALBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2137687-64-8 |

Source

|

| Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Thiophen-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2775268.png)

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)

![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)